molecular formula C22H22N6O4S B2404147 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 899967-62-5

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2404147
CAS No.: 899967-62-5
M. Wt: 466.52
InChI Key: PTTLVQSBCAAJHW-UHFFFAOYSA-N
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Description

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C22H22N6O4S and its molecular weight is 466.52. The purity is usually 95%.
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Biological Activity

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structural characteristics that contribute to its pharmacological properties.

Structural Characteristics

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse biological activities. The structure features a fused heterocyclic core that plays a crucial role in its interaction with biological targets. The specific arrangement of functional groups enhances its potential as an anticancer agent.

Table 1: Structural Features and Molecular Properties

PropertyValue
Common NameThis compound
Molecular FormulaC₁₈H₁₈N₄O₂S
Molecular Weight366.43 g/mol
CAS Number899738-27-3

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. Specifically, compounds similar to this compound have demonstrated significant anti-proliferative effects against various cancer cell lines.

In Vitro Studies

In vitro assays have shown that derivatives exhibit potent anti-proliferative activities against human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). For instance:

  • Compound 12b (a related derivative) exhibited IC₅₀ values of 8.21 µM against A549 cells and 19.56 µM against HCT116 cells.
  • It also showed strong inhibition against wild-type EGFR with an IC₅₀ of 0.016 µM and against the mutant EGFR T790M with an IC₅₀ of 0.236 µM .

The mechanism through which these compounds exert their anticancer effects involves:

  • EGFR Inhibition : The pyrazolo[3,4-d]pyrimidine scaffold is structurally similar to ATP and can act as an ATP-competitive inhibitor for EGFR.
  • Induction of Apoptosis : Flow cytometry analyses indicated that these compounds can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly .

Table 2: Summary of Biological Activities

CompoundCell LineIC₅₀ (µM)Mechanism of Action
N-(1-(3,4-dimethylphenyl)...A5498.21EGFR Inhibition
N-(1-(3,4-dimethylphenyl)...HCT11619.56Induction of Apoptosis
Compound 12bWild-type EGFR0.016ATP-competitive inhibition
Compound 12bMutant EGFR0.236ATP-competitive inhibition

Case Study 1: Efficacy Against Lung Cancer

In a study assessing the efficacy of pyrazolo[3,4-d]pyrimidine derivatives against lung cancer cell lines, it was found that modifications to the core structure significantly influenced anti-proliferative activity. The introduction of a dimethylsulfamoyl group enhanced solubility and bioavailability, leading to improved therapeutic outcomes.

Case Study 2: Selectivity for Cancer Cells

Another investigation focused on the selectivity of these compounds for cancer cells over normal cells. Compounds demonstrated a higher cytotoxic effect on cancerous cells compared to non-cancerous cell lines such as MCF-10A, indicating a promising therapeutic index for further development .

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-(dimethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O4S/c1-14-5-8-17(11-15(14)2)28-20-19(12-24-28)22(30)27(13-23-20)25-21(29)16-6-9-18(10-7-16)33(31,32)26(3)4/h5-13H,1-4H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTLVQSBCAAJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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